2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde
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Overview
Description
2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a morpholine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an active hydrogen compound, formaldehyde, and a secondary amine such as morpholine . The reaction is carried out in a solvent like ethanol or DMF at elevated temperatures, followed by purification steps such as recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The morpholine ring can interact with various biological receptors, while the benzoyl and thiobenzaldehyde groups can participate in binding interactions or chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione: This compound also features a morpholine ring and a benzothiazole moiety.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another compound with a morpholine ring, but with different substituents.
Uniqueness
2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research applications.
Properties
Molecular Formula |
C19H19NO2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[3-(morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NO2S/c21-19(18-7-2-1-5-17(18)14-23)16-6-3-4-15(12-16)13-20-8-10-22-11-9-20/h1-7,12,14H,8-11,13H2 |
InChI Key |
FEVHPPASCMQGNG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C=S |
Origin of Product |
United States |
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